1-(Methoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
1-(Methoxycarbonyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O4. It is characterized by a cyclobutane ring substituted with a methoxycarbonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid can be synthesized through the esterification of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to yield cyclobutanecarboxylic acid and methanol.
Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Cyclobutanecarboxylic acid and methanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-(Methoxycarbonyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methoxycarbonyl)cyclobutanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
1-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Cyclobutanecarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Dimethyl 1,1-cyclopropanedicarboxylate: Contains two ester groups and a cyclopropane ring, differing in reactivity and applications.
Uniqueness: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
1-methoxycarbonylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-6(10)7(5(8)9)3-2-4-7/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTVQMUXSRBNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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